molecular formula C5H10O4 B2982165 2-(2-Hydroxyethoxy)propanoic acid CAS No. 1019515-29-7

2-(2-Hydroxyethoxy)propanoic acid

Cat. No.: B2982165
CAS No.: 1019515-29-7
M. Wt: 134.131
InChI Key: CNKWSDPXBSSSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethoxy)propanoic acid is an organic compound with the molecular formula C5H10O4. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-hydroxyethoxy) group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxyethoxy)propanoic acid can be synthesized through the reaction of 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid with acrylic acid under appropriate conditions. The reaction product is then purified through crystallization or other separation methods to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale reaction of 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid with acrylic acid. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The product is then subjected to purification processes such as crystallization, distillation, or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and bases (NaOH, KOH) are commonly employed.

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing various biochemical and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethoxy)propanoic acid
  • 2-(2-Hydroxyethoxy)ethanol
  • 2-(2-Hydroxyethoxy)acetic acid

Uniqueness

2-(2-Hydroxyethoxy)propanoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of hydroxyl and carboxyl groups allows for versatile reactivity and applications in diverse fields. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2-(2-hydroxyethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(5(7)8)9-3-2-6/h4,6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKWSDPXBSSSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.